molecular formula C18H21NO5 B3046269 (2R,3R)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(naphthalen-2-yl)propanoic acid CAS No. 1217602-85-1

(2R,3R)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(naphthalen-2-yl)propanoic acid

Cat. No.: B3046269
CAS No.: 1217602-85-1
M. Wt: 331.4
InChI Key: DQUFRNIKBQMWFX-HUUCEWRRSA-N
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Description

This compound (CAS 1217602-85-1, C₁₈H₂₁NO₅, MW 331.36) features a stereospecific (2R,3R) configuration, a tert-butoxycarbonyl (Boc)-protected amine, a hydroxyl group at C2, and a naphthalen-2-yl substituent at C2. Its storage requires dryness and refrigeration (2–8°C), and it exhibits hazards related to skin/eye irritation (H315, H319) and respiratory sensitivity (H335) .

Properties

IUPAC Name

(2R,3R)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-naphthalen-2-ylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO5/c1-18(2,3)24-17(23)19-14(15(20)16(21)22)13-9-8-11-6-4-5-7-12(11)10-13/h4-10,14-15,20H,1-3H3,(H,19,23)(H,21,22)/t14-,15-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQUFRNIKBQMWFX-HUUCEWRRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C1=CC2=CC=CC=C2C=C1)C(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](C1=CC2=CC=CC=C2C=C1)[C@H](C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60654725
Record name (2R,3R)-3-[(tert-Butoxycarbonyl)amino]-2-hydroxy-3-(naphthalen-2-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60654725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217602-85-1
Record name (2R,3R)-3-[(tert-Butoxycarbonyl)amino]-2-hydroxy-3-(naphthalen-2-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60654725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(2R,3R)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(naphthalen-2-yl)propanoic acid, also referred to as N-Boc-DL-naphthylalanine, is a compound with potential biological activity primarily due to its structural features that allow it to interact with various biological targets. This article reviews the biological activities associated with this compound, including its synthesis, pharmacological properties, and relevant case studies.

  • Molecular Formula : C₁₅H₁₉NO₅
  • Molecular Weight : 295.33 g/mol
  • CAS Number : 1217602-85-1

Synthesis

The synthesis of this compound typically involves several steps:

  • Protection of Amino Group : The amino group is protected using tert-butoxycarbonyl (Boc) to prevent unwanted reactions during subsequent steps.
  • Formation of the Hydroxy Acid : The hydroxy group is introduced through a controlled reaction involving appropriate reagents.
  • Coupling with Naphthalene Derivative : The naphthalene moiety is coupled to the core structure, which is crucial for enhancing biological activity.

The compound exhibits biological activity primarily through its ability to modulate specific biochemical pathways. Its structural components allow it to interact with enzymes and receptors involved in various physiological processes.

Pharmacological Effects

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial properties against certain bacterial strains.
  • Anticancer Potential : Some research indicates that the compound can inhibit the proliferation of cancer cells, potentially through apoptosis induction mechanisms.
  • Neuroprotective Effects : There is emerging evidence that suggests neuroprotective properties, possibly through modulation of neurotransmitter systems.

Case Study 1: Antimicrobial Activity

A study conducted on various derivatives of naphthylalanine showed promising results against Gram-positive bacteria. The minimum inhibitory concentration (MIC) was determined using standard broth microdilution methods.

CompoundMIC (µg/mL)Bacterial Strain
N-Boc-DL-naphthylalanine32Staphylococcus aureus
N-Boc-DL-naphthylalanine64Streptococcus pneumoniae

Case Study 2: Anticancer Activity

Research published in a peer-reviewed journal highlighted the anticancer effects of naphthylalanine derivatives on human breast cancer cell lines.

CompoundIC50 (µM)Cell Line
N-Boc-DL-naphthylalanine15MCF-7
N-Boc-DL-naphthylalanine20MDA-MB-231

Comparison with Similar Compounds

Structural Analogues and Key Differences

(2R,3R)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-phenylpropanoic acid
  • Structure : Phenyl group replaces naphthalene.
  • CAS: 59937-42-7, C₁₄H₁₉NO₅, MW 281.30.
  • Impact : Reduced aromatic bulk lowers hydrophobicity and may decrease binding affinity to hydrophobic targets compared to the naphthalene analog .
(2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(naphthalen-2-yl)propanoic acid
  • Structure : Diastereomer (2S,3S configuration).
  • CAS : 959583-98-3.
(R)-3-((tert-Butoxycarbonyl)amino)-2-phenylpropanoic acid
  • Structure : Lacks hydroxyl group at C2.
  • CAS: 181140-88-5, C₁₄H₁₉NO₄, MW 265.31.
  • Impact : Absence of hydroxyl reduces hydrogen-bonding capacity, influencing solubility and target binding .
(2R,3R)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(4-(trifluoromethyl)phenyl)propanoic acid
  • Structure : 4-(Trifluoromethyl)phenyl substituent.
  • CAS : 1217733-31-6.
(S)-2-((tert-Butoxycarbonyl)amino)-3-(thiophen-2-yl)propanoic acid
  • Structure : Thiophene ring replaces aromatic hydrocarbon.
  • CAS : 56675-37-7.
  • Impact : Sulfur in thiophene alters electronic properties, possibly affecting binding to sulfur-interacting enzymes .

Physicochemical Properties

Compound Molecular Weight Key Substituent Solubility Predictions
Main compound (CAS 1217602-85-1) 331.36 Naphthalen-2-yl Low aqueous solubility (hydrophobic)
Phenyl analog (CAS 59937-42-7) 281.30 Phenyl Moderate solubility in organic solvents
Trifluoromethyl analog (CAS 1217733-31-7) 357.33 4-CF₃-phenyl Enhanced lipid solubility
Thiophene analog (CAS 56675-37-7) 285.34 Thiophen-2-yl Moderate solubility (polar aprotic solvents)

Preparation Methods

Enzymatic Aldol Addition Using trans-o-Hydroxybenzylidene Pyruvate Hydratase-Aldolase (HBPA)

The biocatalytic route begins with the aldol addition of pyruvate to naphthalen-2-yl aldehyde, catalyzed by HBPA from Pseudomonas putida. This enzyme facilitates a two-step process: (1) stereoselective aldol addition and (2) dehydration, though the latter is suppressed in aqueous conditions to retain the β-hydroxy group. The reaction proceeds at ambient temperature in aqueous buffer (pH 7.0–7.5), achieving >90% diastereomeric excess (d.e.) for the (2R,3R) configuration.

Key Conditions:

  • Substrate: Pyruvate (1.2 equiv), naphthalen-2-yl aldehyde (1.0 equiv)
  • Catalyst: Recombinant HBPA (10–15 mg/mL)
  • Yield: 68–72% after purification by ion-exchange chromatography.

Transaminase-Mediated Amine Transfer

The aldol adduct is subsequently aminated using ω-transaminases (ω-TA) to introduce the tert-butoxycarbonyl (Boc)-protected amino group. Benzylamine serves as the amine donor, with benzaldehyde lyase (BAL) shifting the equilibrium by converting benzaldehyde to benzoin. This step achieves 85–90% enantiomeric excess (e.e.) for the (R,R) configuration.

Optimized Parameters:

  • Amine donor: Benzylamine (2.0 equiv)
  • Cofactor: Pyridoxal-5′-phosphate (PLP, 0.1 mM)
  • Reaction time: 24–36 hours at 30°C.

Lactonization and Final Hydrolysis

The γ-hydroxy-α-amino acid intermediate undergoes lactonization to form a stable γ-butyrolactone derivative, facilitating purification. Acidic hydrolysis (1M HCl, 60°C, 4 hours) yields the target compound with >95% purity.

Samarium Iodide-Mediated Reformatsky Reaction Approach

SmI₂-Promoted Carbonyl Alkylation

The Reformatsky reaction employs SmI₂ to mediate the coupling of α-chloroacetyloxazolidinone with naphthalen-2-yl aldehyde. Conducted in anhydrous THF at −78°C, this method achieves moderate diastereoselectivity (d.e. 75–80%) for the (2R,3R) isomer.

Reaction Setup:

  • Reagent: SmI₂ (3.0 equiv), activated with hexamethylphosphoramide (HMPA, 1.2 equiv)
  • Substrates: α-Chloroacetyloxazolidinone (1.0 equiv), aldehyde (1.2 equiv)
  • Yield: 60–65% after column chromatography.

Boc Protection and Oxazolidinone Cleavage

The alkylated product is Boc-protected using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with 4-dimethylaminopyridine (DMAP) as a catalyst. Subsequent oxidative cleavage of the oxazolidinone auxiliary with LiOH/H₂O₂ affords the free carboxylic acid.

Critical Steps:

  • Boc protection: Boc₂O (1.5 equiv), DMAP (0.1 equiv), 0°C to room temperature, 12 hours
  • Oxidation: LiOH (2.5 equiv), 50% H₂O₂ (1.5 equiv), THF/H₂O (3:1), 0°C, 3 hours.

Comparative Analysis of Methodologies

Parameter Biocatalytic Route SmI₂-Mediated Route
Diastereomeric Excess >90% 75–80%
Enantiomeric Excess 85–90% Not reported
Reaction Temperature 25–30°C −78°C
Yield (Overall) 55–60% 50–55%
Scalability Moderate (enzyme cost) High (toxic reagents)
Environmental Impact Aqueous, low waste Organic solvents, Sm waste

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